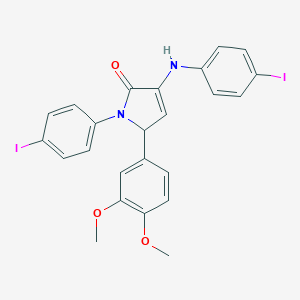![molecular formula C16H17ClN2O2 B405374 2-{[(3-chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 326920-64-3](/img/structure/B405374.png)
2-{[(3-chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[(3-chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” has the CAS Number: 353524-05-7 . It has a molecular formula of C17H17ClN2O2 and a molecular weight of 316.79 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.782 and a density of 1.4±0.1 g/cm3 . Its boiling point is 556.7±50.0 °C at 760 mmHg . The melting point and flash point are not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- Synthesis and Structure Analysis : This compound and related derivatives have been synthesized and analyzed for their molecular and crystal structures. Notably, N-aminoimides like this compound exhibit unique structural characteristics, including noncentrosymmetric crystals and N-H...O hydrogen bonds (Struga et al., 2007).
Derivative Synthesis
- Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives : New synthesis methods have been developed for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from compounds like 3-sulfolene. These methods involve epoxidation and the opening of the epoxide with various nucleophiles, leading to amino and triazole derivatives (Tan et al., 2016).
Reactivity and Chemical Interactions
- Reductive Heck Reactions : This compound, when prepared as a starting material, undergoes reductive Heck reactions with aryl- and heteroaryl iodides. These reactions result in the formation of aryl(hetaryl), N-arylamino tricyclic imides, demonstrating its reactivity and potential in synthetic chemistry (Atbakar et al., 2016).
X-Ray Crystallography Studies
- Crystal Structure Determination : The structure of similar compounds has been determined using X-ray single crystal diffraction. These studies reveal intricate details about the molecular geometry and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds (Huang Ming-zhi et al., 2005).
Microwave-Assisted Synthesis
- Efficient Synthesis Methods : Researchers have developed efficient synthesis methods for related compounds using both conventional and microwave-assisted reactions. These methods offer insights into faster and potentially more efficient ways of synthesizing such complex molecules (Sena et al., 2007).
Spectroscopic Studies
- Infrared Spectroscopy : Studies involving infrared spectroscopy have been conducted to analyze the vibrational modes of compounds like 2-chloro-1H-isoindole-1,3(2H)-dione and 2-methyl-1H-isoindole-1,3(2H)-dione, which are structurally similar to the queried compound. These studies help understand the molecular vibrations and bonding characteristics (Arjunan et al., 2009).
Molecular Liquid Crystals
- Liquid Crystal Synthesis : Researchers have synthesized mesogenic Schiff-bases using isoindoline-1,3-dione based compounds. These derivatives displayed liquid crystalline behavior, indicating potential applications in materials science and display technology (Dubey et al., 2018).
Eigenschaften
IUPAC Name |
2-[(3-chloro-4-methylanilino)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-6-7-11(8-14(10)17)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-3,6-8,12-13,18H,4-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJFZMFQCJLPGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C3CC=CCC3C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B405294.png)
![4-tert-butyl-N-{6-[(4-tert-butylbenzoyl)amino]-2-pyridinyl}benzamide](/img/structure/B405297.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B405298.png)

![4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine](/img/structure/B405301.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B405302.png)
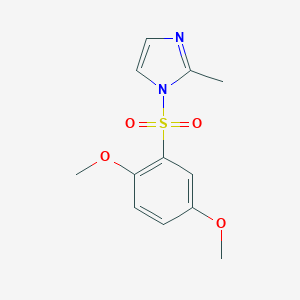
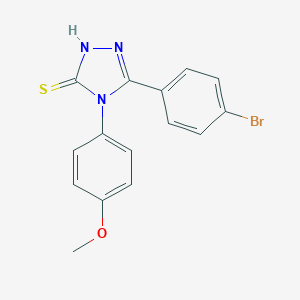
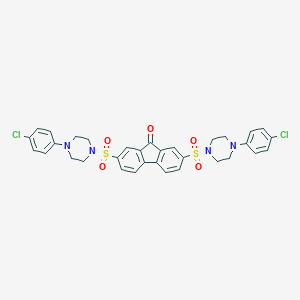
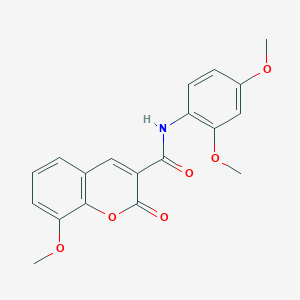
![3-butyl-5-[2-(5-chloro-3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B405312.png)
![(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B405313.png)
![1,6,7-trichloro-4-(4-fluorophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405314.png)
